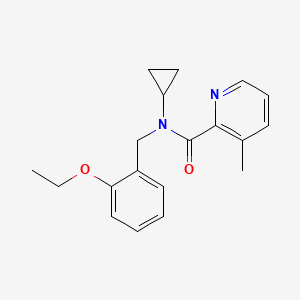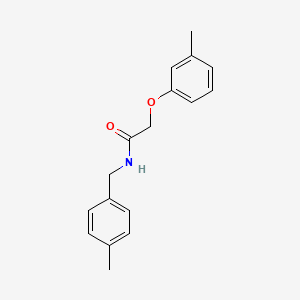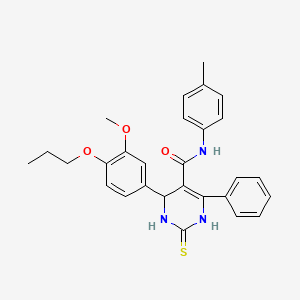
N-cyclopropyl-N-(2-ethoxybenzyl)-3-methylpyridine-2-carboxamide
Descripción general
Descripción
N-cyclopropyl-N-(2-ethoxybenzyl)-3-methylpyridine-2-carboxamide, commonly known as CYM5442, is a small molecule drug that has attracted attention in the scientific community due to its potential therapeutic applications. CYM5442 is a selective agonist of the sphingosine-1-phosphate receptor 3 (S1P3), which is a G-protein-coupled receptor that plays a crucial role in various physiological processes.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
N-cyclopropyl-N-(2-ethoxybenzyl)-3-methylpyridine-2-carboxamide compounds have been utilized in the enantioselective synthesis of complex molecules. For example, a study by Calvez, Chiaroni, and Langlois (1998) demonstrated the preparation of N-methoxy-N-methylamide derivatives from (S)-methylpyroglutamate, which enabled the addition of Grignard reagents, leading to various enantioselective compounds (Calvez, Chiaroni, & Langlois, 1998).
Catalytic Reactions
In catalytic chemistry, this compound derivatives have been used in developing new catalytic reactions. Yu et al. (2019) developed a rhodium(III)-catalyzed C-H acylmethylation of [2,2'-bipyridine]-6-carboxamides, showcasing the use of these compounds in creating highly functionalized molecules (Yu et al., 2019).
Protecting Groups in Organic Synthesis
These compounds have been explored as protecting groups in organic synthesis. Muranaka, Ichikawa, and Matsuda (2011) developed a new carboxamide protecting group that can be removed under mild basic conditions, demonstrating the versatility of this compound in synthetic chemistry (Muranaka, Ichikawa, & Matsuda, 2011).
Synthesis of Complex Molecules
The compound is used in synthesizing complex molecules with potential biological activities. For instance, Lu et al. (2021) synthesized a compound with significant inhibitory activity against some cancer cell lines, demonstrating the compound's potential in medicinal chemistry (Lu et al., 2021).
Propiedades
IUPAC Name |
N-cyclopropyl-N-[(2-ethoxyphenyl)methyl]-3-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-23-17-9-5-4-8-15(17)13-21(16-10-11-16)19(22)18-14(2)7-6-12-20-18/h4-9,12,16H,3,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBWVKIMNHEIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN(C2CC2)C(=O)C3=C(C=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B4062877.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4062893.png)


![N-{1-[4-ethyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4062907.png)
![3-chloro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4062911.png)
![1a-acetyl-1-benzoyl-6-bromo-1-ethyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B4062918.png)
![4-[(2,4-dichlorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4062933.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B4062940.png)
![4-benzyl-1-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4062942.png)
![methyl 4-[(4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B4062964.png)

![ethyl 2-[({[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4062975.png)
